
Menaquinone-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menaquinone-4-carboxylic Acid is a derivative of menaquinone, which is a type of vitamin K2 Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinone-4-carboxylic Acid can be synthesized through several methods. One common approach involves the carboxylation of menaquinone-4. This process typically requires the use of a Grignard reagent followed by carboxylation . Another method involves the hydrolysis of nitriles to form carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific bacterial strains. These bacteria are capable of converting precursors into the desired compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Acid chlorides and anhydrides are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, esters, and other substituted compounds .
Scientific Research Applications
Menaquinone-4-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
Menaquinone-4-carboxylic Acid exerts its effects by participating in electron transport chains and acting as a cofactor for various enzymes. Additionally, it exhibits anti-inflammatory activity by suppressing the NF-κB pathway and has an inhibitory effect on arteriosclerosis .
Comparison with Similar Compounds
Similar Compounds
Menaquinone-7: Another form of vitamin K2 with a longer isoprene side chain.
Menaquinone-9: Similar to Menaquinone-4 but with a longer side chain.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green plants.
Uniqueness
Menaquinone-4-carboxylic Acid is unique due to its specific binding affinity to the PXR receptor and its distinct role in regulating gene transcription related to bone metabolism . Its shorter isoprene side chain compared to other menaquinones also influences its bioavailability and physiological effects .
Properties
Molecular Formula |
C31H38O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |
InChI |
InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |
InChI Key |
UYLKJIDCJOUGLL-ZGAULBRSSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


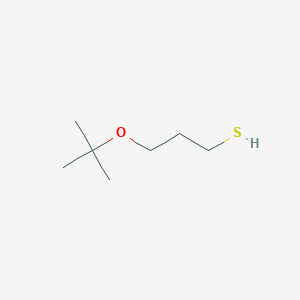
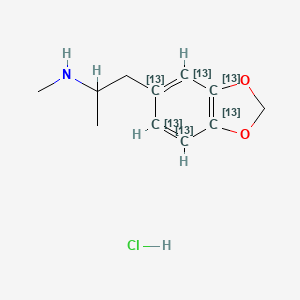
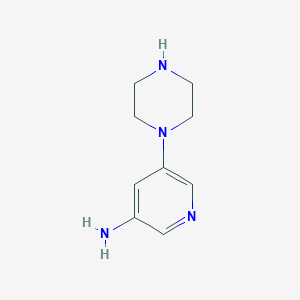
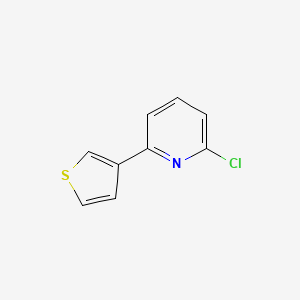
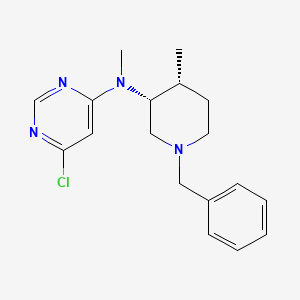
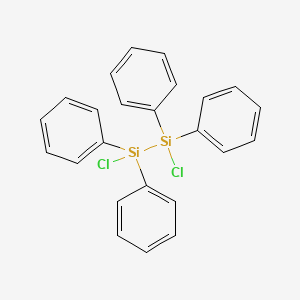

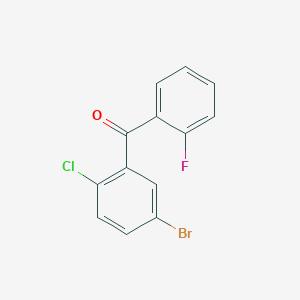
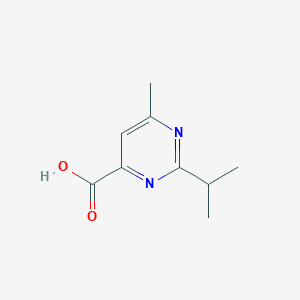
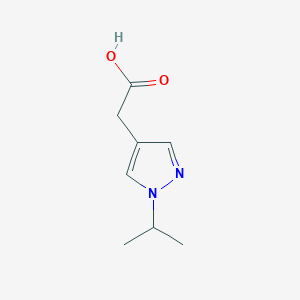
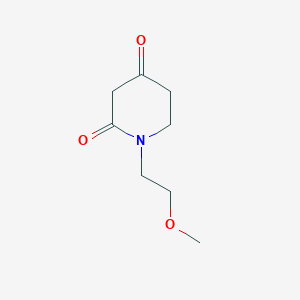
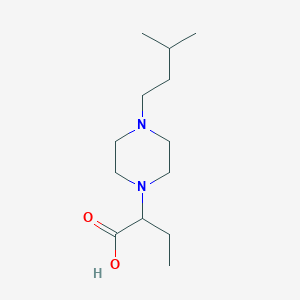
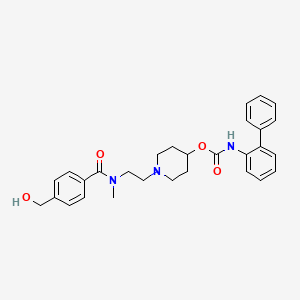
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
